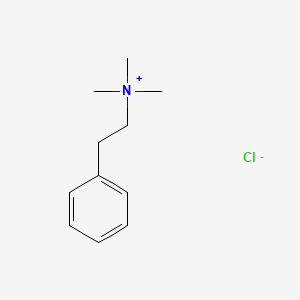
N,N,N-Trimethyl-2-phenylethan-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trimethyl-2-phenylethan-1-aminium chloride, also known as phenethyltrimethylammonium chloride, is a quaternary ammonium compound. It is characterized by its phenylethyl group attached to a trimethylammonium ion, making it a positively charged molecule. This compound is commonly used in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N,N-Trimethyl-2-phenylethan-1-aminium chloride can be synthesized through the reaction of phenethylamine with methyl chloride in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the formation of the quaternary ammonium salt. The reaction can be represented as follows:
C6H5CH2CH2NH2+3CH3Cl→C6H5CH2CH2N(CH3)3+Cl−
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethyl-2-phenylethan-1-aminium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: While the quaternary ammonium ion is relatively stable, the phenylethyl group can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions typically occur in aqueous or alcoholic solutions at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the phenylethyl group.
Reduction: Reducing agents like lithium aluminum hydride can reduce the phenylethyl group to form different products.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, using potassium iodide can yield N,N,N-trimethyl-2-phenylethan-1-aminium iodide.
Oxidation and Reduction: The products vary based on the specific conditions and reagents used, often resulting in modified phenylethyl groups.
Scientific Research Applications
N,N,N-Trimethyl-2-phenylethan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound is employed in studies involving cell membrane interactions due to its quaternary ammonium structure.
Medicine: Research explores its potential as a drug delivery agent, leveraging its ability to interact with biological membranes.
Industry: It is used in the production of surfactants, disinfectants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N,N-Trimethyl-2-phenylethan-1-aminium chloride involves its interaction with cell membranes and proteins. The positively charged quaternary ammonium ion can bind to negatively charged sites on cell membranes, altering membrane permeability and function. This interaction can affect various cellular processes, including ion transport and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Candicine: A naturally occurring quaternary ammonium compound with a phenethylamine skeleton.
N,N,N-Trimethyl-2-(phosphonooxy)ethanaminium: Another quaternary ammonium compound used in biological studies, particularly in phosphatidylcholine biosynthesis.
Uniqueness
N,N,N-Trimethyl-2-phenylethan-1-aminium chloride is unique due to its specific phenylethyl group, which imparts distinct chemical and biological properties. Its ability to act as a phase transfer catalyst and its interactions with cell membranes make it valuable in various research and industrial applications .
Properties
CAS No. |
75337-06-3 |
|---|---|
Molecular Formula |
C11H18ClN |
Molecular Weight |
199.72 g/mol |
IUPAC Name |
trimethyl(2-phenylethyl)azanium;chloride |
InChI |
InChI=1S/C11H18N.ClH/c1-12(2,3)10-9-11-7-5-4-6-8-11;/h4-8H,9-10H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
KUSDSMLUXMFMCB-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCC1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


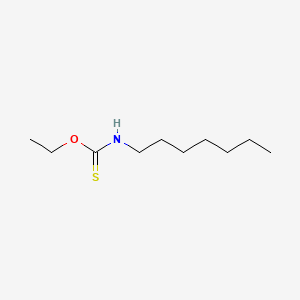
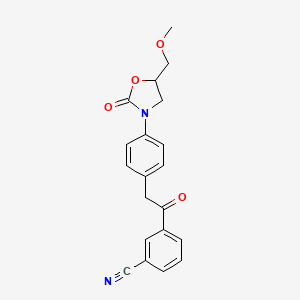
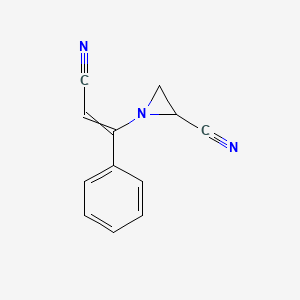
![2-{2-[(Morpholin-4-yl)(phenyl)methylidene]hydrazinyl}quinoline](/img/structure/B14450943.png)
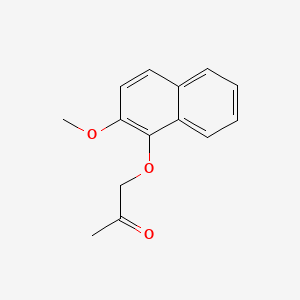
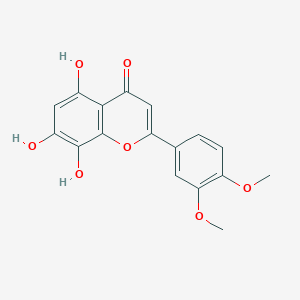
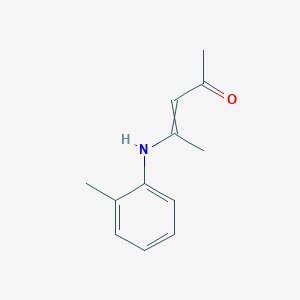

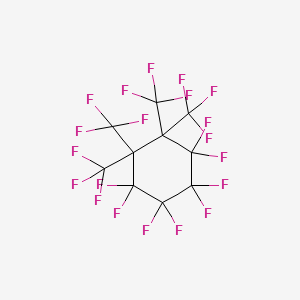
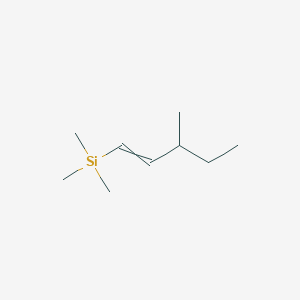
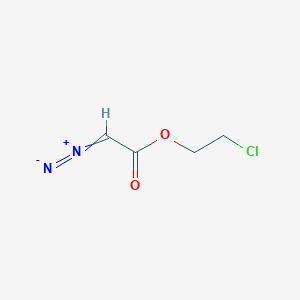
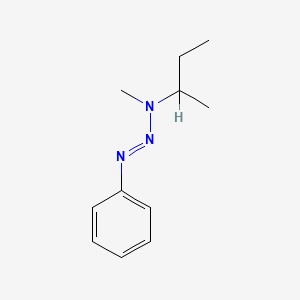
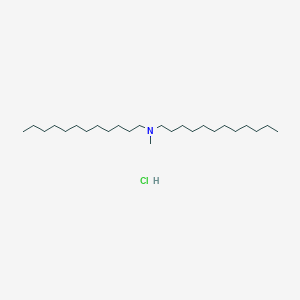
![N-{4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]phenyl}acetamide](/img/structure/B14451025.png)
